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Introduction
ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as an antagonist of

several integrins, primarily α5β1 and αvβ3.[1][2] It is a non-RGD-based peptide derived from

the synergy region of fibronectin, a major component of the extracellular matrix.[3] The

trifluoroacetate salt form of ATN-161 enhances its stability and solubility for research and

clinical applications. This technical guide provides an in-depth overview of the core mechanism

of action of ATN-161, supported by quantitative data, detailed experimental protocols, and

visualizations of the key signaling pathways involved.

Core Mechanism of Action: Integrin Antagonism
ATN-161 exerts its biological effects by binding to the β subunits of several integrin

heterodimers, including α5β1, αvβ3, and αvβ5.[3] This binding is non-competitive with the

canonical RGD (arginine-glycine-aspartate) binding motif of many natural integrin ligands.[2]

Molecular modeling suggests that ATN-161 interacts with the N-terminus of the β1-domain of

integrin α5β1, potentially locking the integrin in an inactive conformation.[1][2] This interaction

is dependent on the cysteine thiol group within the ATN-161 peptide sequence.[3]

By binding to these integrins, ATN-161 disrupts their normal function in mediating cell-cell and

cell-extracellular matrix (ECM) interactions. This interference with integrin signaling leads to the
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inhibition of several key pathological processes, most notably angiogenesis (the formation of

new blood vessels) and tumor metastasis.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo

studies investigating the efficacy of ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay Cell Line
Parameter
Measured

Effective
Concentration

Reference

Cell Migration

Human

Choroidal

Endothelial Cells

(hCECs)

Inhibition of

VEGF-induced

migration

Starting at 100

nM (P<0.001)
[5]

Capillary Tube

Formation

Human

Choroidal

Endothelial Cells

(hCECs)

Inhibition of

VEGF-induced

tube formation

Not specified, but

effective
[6]

MAPK

Phosphorylation

MDA-MB-231

(Human Breast

Cancer)

Inhibition of

MAPK

phosphorylation

Maximal effect at

20 μmol/L
[1]

Endothelial Cell

Number
Not specified

Reduction in EC

number after 48h

21% decrease

(P<0.03)
[5]

Cell Proliferation

Human

Choroidal

Endothelial Cells

(hCECs)

No inhibition of

VEGF-induced

proliferation

Up to 100 μM [7]

Cell Proliferation

MDA-MB-231

(Human Breast

Cancer)

No significant

effect on

proliferation

Up to 100 μmol/L [1]

Table 2: In Vivo Efficacy of ATN-161

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.selleckchem.com/products/atn-161.html
https://pubmed.ncbi.nlm.nih.gov/16985061/
https://www.medchemexpress.com/DataSheet/ATN-161-trifluoroacetate-salt.html
https://pubmed.ncbi.nlm.nih.gov/21813636/
https://www.selleckchem.com/products/atn-161.html
https://www.medchemexpress.com/DataSheet/ATN-161-trifluoroacetate-salt.html
https://iovs.arvojournals.org/article.aspx?articleid=2165433
https://www.selleckchem.com/products/atn-161.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Animal
Parameter
Measured

Effective Dose Reference

Laser-induced

Choroidal

Neovascularizati

on (CNV)

Rat

Inhibition of CNV

leakage and

neovascularizatio

n

Intravitreal

injection, dose

not specified

[6]

Oxygen-induced

Retinopathy

(OIR)

Mouse

Inhibition of

retinal

neovascularizatio

n

Intravitreal

injection of 1.0

μg/μL and 10 μg/

μL

[8]

Breast Cancer

Xenograft

BALB/c nu/nu

mice

Decrease in

tumor volume

and metastasis

0.05-1 mg/kg i.v.

thrice weekly
[4]

Matrigel Plug

Angiogenesis
Not specified

Inhibition of

angiogenesis

Statistically

significant at 1

and 10 μmol/L

[3]

Table 3: Clinical Trial Data for ATN-161

Phase
Patient
Population

Key Finding Dose Range Reference

Phase I
Advanced solid

tumors

Well tolerated,

prolonged stable

disease in ~1/3

of patients

0.1 to 16 mg/kg [9]

Key Signaling Pathways Affected by ATN-161
ATN-161 modulates several downstream signaling pathways upon binding to integrins. The

primary pathways identified are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein

Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase A (PKA) pathways.

FAK/MAPK Signaling Pathway
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Integrin engagement typically leads to the activation of FAK and the downstream MAPK/ERK

pathway, which promotes cell proliferation, survival, and migration. ATN-161 has been shown to

inhibit the phosphorylation of MAPK, suggesting a disruption of this signaling cascade.[1]

ATN-161 Integrin (α5β1, αvβ3)
inhibits

FAK
activates

p-FAK MAPK p-MAPK Cell Proliferation,
Survival, Migration

Click to download full resolution via product page

ATN-161 inhibits the FAK/MAPK signaling pathway.

NF-κB Signaling Pathway
ATN-161 has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[8]

This inhibition leads to a decrease in the expression of downstream targets such as Matrix

Metalloproteinases (MMPs) MMP-2 and MMP-9, which are crucial for angiogenesis and tumor

invasion. The inhibition of NF-κB also promotes apoptosis of endothelial cells.[8]

ATN-161 Integrin α5β1
inhibits

NF-κB Activation
activates

MMP-2, MMP-9
Expression

Endothelial Cell
Apoptosis

inhibits

Angiogenesis &
Invasion

ATN-161 Integrin α5β1
antagonizes

PKA Activation
leads to

Apoptosis
induces

Angiogenesis
inhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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